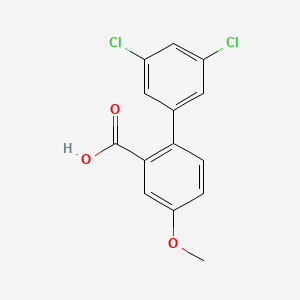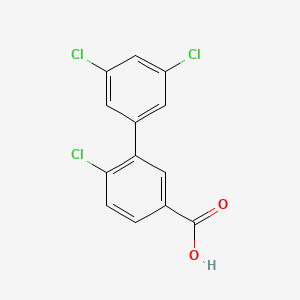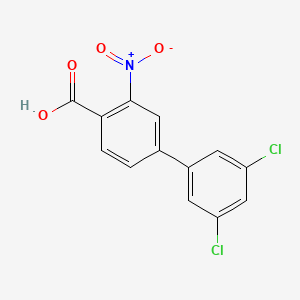
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid (also known as 3,5-DCPT-5-TFMBA) is an organic compound used in scientific research for a variety of purposes. It is an aromatic acid with a trifluoromethyl group attached to the benzene ring. This compound is highly lipophilic and has been found to be an effective inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also used as a reagent in the synthesis of other molecules.
Applications De Recherche Scientifique
3,5-DCPT-5-TFMBA has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in the synthesis of other molecules. In addition, it has been used in the study of enzyme kinetics and as a substrate for various enzymes.
Mécanisme D'action
The mechanism of action of 3,5-DCPT-5-TFMBA is not fully understood. However, it is believed to inhibit the activity of COX-2 and 5-LOX by binding to the active site of the enzymes and blocking the catalytic activity. It is also believed to act as an inhibitor of various other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCPT-5-TFMBA are not fully understood. However, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of various other enzymes, including phospholipase A2 (PLA2) and phosphodiesterase (PDE).
Avantages Et Limitations Des Expériences En Laboratoire
3,5-DCPT-5-TFMBA has several advantages for use in lab experiments. It is highly lipophilic, which makes it easier to dissolve in organic solvents. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the use of 3,5-DCPT-5-TFMBA in scientific research. It could be used to study the effects of enzyme inhibition on various biochemical and physiological pathways. In addition, it could be used to develop new inhibitors of various enzymes, such as COX-2 and 5-LOX. Finally, it could be used to develop new drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
3,5-DCPT-5-TFMBA can be synthesized from 3,5-dichlorophenol (DCP) and trifluoromethylbenzoyl chloride (TFMBA-Cl). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The DCP is dissolved in an organic solvent, such as dichloromethane, and the TFMBA-Cl is added slowly. The reaction is then stirred for several hours. The product is then isolated by filtration and purified by column chromatography.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-4-8(5-12(16)6-11)7-1-9(13(20)21)3-10(2-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBRYGHHPVAPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691297 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-93-8 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6407695.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407719.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6407726.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6407727.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6407735.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407753.png)
